N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide are receptor tyrosine kinases EGFR and PDGFR-β . These receptors play a crucial role in cell signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
This compound interacts with its targets, EGFR and PDGFR-β, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these receptors, leading to changes in cellular processes such as growth and differentiation.
Biochemical Pathways
The compound affects the EGFR and PDGFR-β signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts these pathways, potentially leading to downstream effects such as reduced cell growth and survival.
Pharmacokinetics
Similar compounds have been shown to undergo rapid metabolism and wide tissue distribution . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of EGFR and PDGFR-β. By disrupting the signaling pathways regulated by these receptors, the compound can affect cellular processes such as growth and survival . This can lead to potential therapeutic effects, such as the inhibition of cancer cell proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment can affect the compound’s activity . Additionally, factors such as pH and temperature can impact the stability of the compound, potentially affecting its action and efficacy.
Biochemical Analysis
Biochemical Properties
N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is known to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor . TAAR1 is activated by several synthetic compounds and psychostimulant drugs . The interaction of this compound with TAAR1 suggests that it may play a role in modulating the activity of this receptor .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with TAAR1. Activation of TAAR1 can regulate the classical monoaminergic systems in the brain . Therefore, this compound may influence cell function by modulating these systems .
Molecular Mechanism
This compound acts as an antagonist of TAAR1 . By binding to this receptor, it can inhibit or activate enzymes, leading to changes in gene expression . This provides a molecular-level explanation for the effects of this compound.
Metabolic Pathways
This compound may be involved in the metabolic pathways of TAAR1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-ethoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxyphenyl)acetamide
- N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the chromene core and the ethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-13-7-5-6-12(10-13)19-18(21)17-11-15(20)14-8-3-4-9-16(14)23-17/h3-11H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPATIPXHCTCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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